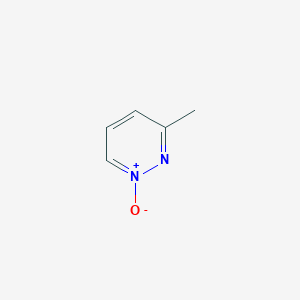

Pyridazine, 3-methyl-, 1-oxide

Description

Structure

3D Structure

Properties

CAS No. |

21004-75-1 |

|---|---|

Molecular Formula |

C5H6N2O |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

3-methyl-1-oxidopyridazin-1-ium |

InChI |

InChI=1S/C5H6N2O/c1-5-3-2-4-7(8)6-5/h2-4H,1H3 |

InChI Key |

TZLQKAOGTDAIBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=N[N+](=CC=C1)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Pyridazine, 3 Methyl , 1 Oxide and Its Derivatives

Direct N-Oxidation Approaches

Direct N-oxidation involves the introduction of an oxygen atom onto the nitrogen atom of the pyridazine (B1198779) ring. This can be accomplished using a variety of oxidizing agents and systems.

A widely utilized and environmentally friendly method for the N-oxidation of pyridines and their derivatives is the use of hydrogen peroxide in acetic acid. bme.huorgsyn.org This system is considered an eco-friendly process as it primarily generates water as a byproduct. bme.hu

The reaction of 3-methylpyridine (B133936) with a 30% hydrogen peroxide solution in glacial acetic acid yields 3-methylpyridine-1-oxide. orgsyn.org A typical procedure involves adding cold hydrogen peroxide to a mixture of 3-methylpyridine and glacial acetic acid. orgsyn.org The reaction is exothermic, and careful temperature control is necessary. orgsyn.org Studies have shown that increasing the temperature and the excess of hydrogen peroxide can significantly improve the conversion rate. bme.hu For instance, in a microreactor setup, increasing the temperature to 130°C and using a 7-fold excess of H₂O₂ achieved complete conversion. bme.hu

Research into the homogeneously catalyzed N-oxidation of picolines (methylpyridines) with hydrogen peroxide has demonstrated that higher temperatures and catalyst concentrations favor selectivity towards N-oxidation. nih.gov For the synthesis of 3-methylpyridine N-oxide, response surface methodology has been employed to identify safer and more efficient reaction conditions. This work highlighted that at 130°C with a specific catalyst amount, yields of over 98% could be achieved with controlled pressure, whereas lower temperatures led to lower yields and higher pressure. researchgate.net

Table 1: Effect of Temperature and H₂O₂ Excess on Pyridine (B92270) N-Oxidation in a Microreactor bme.hu

| Temperature (°C) | H₂O₂ Equivalents | Residence Time (min) | Conversion (%) |

| 100 | 5 | 30 | - |

| 130 | 5 | 30 | 91.5 |

| 150 | 5 | 30 | - |

| 130 | 7 | 30 | 100 |

Data derived from studies on pyridine, applicable to substituted pyridines like 3-methylpyridazine (B156695).

Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are potent and widely used reagents for the N-oxidation of nitrogen-containing heterocycles. bme.huvulcanchem.com The reaction with m-CPBA is typically carried out in a suitable solvent like dichloromethane (B109758) or chloroform (B151607) and proceeds via an electrophilic attack on the pyridine nitrogen. bme.huvulcanchem.com

The oxidation of 3-methylpyridine with m-CPBA is generally rapid. bme.hu In comparative studies, m-CPBA and other peracids like p-(methoxycarbonyl)perbenzoic acid have shown similar high activity in the N-oxidation of pyridines. researchgate.net The choice of solvent can influence the reaction rate, with chlorinated solvents and benzene (B151609) being effective, while ethers, alcohols, and aliphatic hydrocarbons result in slower reactions. researchgate.net

While effective, the use of m-CPBA in large-scale production is often avoided due to atom economy and safety considerations. organic-chemistry.org The reagent itself is often sold with impurities like 3-chlorobenzoic acid and water for stability. organic-chemistry.org

Table 2: Comparison of Batch vs. Continuous Flow N-Oxidation of Pyridine with m-CPBA bme.hu

| Mode | Temperature (°C) | Residence/Reaction Time (min) | Conversion (%) |

| Batch | Room Temperature | 3 | High |

| Continuous Flow | 50 | 3 | High |

This table illustrates that for rapid reactions like m-CPBA oxidation, the advantage of a microreactor is not as significant. bme.hu

To enhance the efficiency and sustainability of N-oxidation, various catalytic systems have been developed. These systems often utilize a primary oxidant like hydrogen peroxide in conjunction with a catalyst.

One notable catalytic system employs titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol (B129727). organic-chemistry.orgthieme-connect.com This method has been shown to produce various pyridine N-oxides in very high yields (up to 99%) with significantly reduced reaction times compared to batch processes. organic-chemistry.orgthieme-connect.com The catalyst demonstrates high stability and can be operated continuously for extended periods, making it suitable for large-scale production. organic-chemistry.orgthieme-connect.com

Another approach involves the use of recyclable polymeric anhydride (B1165640) catalysts, such as poly(maleic anhydride-alt-1-octadecene) (Od-MA), with hydrogen peroxide. researchgate.net This metal-free system is eco-friendly and operationally simple. The catalyst can be easily recovered by filtration and reused multiple times without loss of activity. researchgate.net

Homogeneous catalysts like phosphotungstic acid are also employed in the industrial N-oxidation of alkylpyridines with hydrogen peroxide. researchgate.net These catalysts are effective but can pose safety risks due to the potential for exothermic decomposition of hydrogen peroxide. researchgate.net Research has focused on optimizing reaction conditions to minimize these risks. researchgate.net

Furthermore, aspartic acid-containing peptides have been explored as catalysts for enantioselective N-oxidation of pyridines, offering a pathway to chiral pyridine N-oxides. nih.govchemrxiv.org

Microreactor technology offers significant advantages for N-oxidation reactions, particularly those that are highly exothermic or involve hazardous reagents. bme.huresearchgate.net The high surface-to-volume ratio in microreactors allows for precise temperature control and efficient heat exchange, minimizing the risk of thermal runaways and side reactions. bme.hu

The N-oxidation of pyridine derivatives has been successfully performed in glass microreactors using both hydrogen peroxide in acetic acid and m-CPBA in dichloromethane. bme.hu For the H₂O₂/acetic acid system, microreactors enable the use of higher temperatures and pressures, leading to significantly higher conversion rates in shorter residence times compared to batch processes. researchgate.netbme.hu

A continuous flow microreactor system using a TS-1 catalyst and H₂O₂ has been developed for the N-oxidation of pyridine derivatives. organic-chemistry.org This system provides a safer, greener, and more efficient alternative to traditional batch reactors, achieving high yields and demonstrating excellent stability for long-term continuous operation. organic-chemistry.orgthieme-connect.com A patent also describes a method for preparing 3-methylpyridine-N-oxide using a microreactor to rapidly mix 3-methylpyridine and hydrogen peroxide, followed by oxidation at elevated temperatures, which enhances controllability and efficiency. google.com

Advanced Synthetic Techniques

Green Chemistry Approaches to N-Oxide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of N-oxides, aiming to reduce the environmental impact of chemical processes. Traditional oxidation methods often rely on strong, hazardous oxidizing agents and chlorinated solvents. Modern approaches seek to replace these with more benign and efficient alternatives.

One prominent green approach involves the use of hydrogen peroxide (H₂O₂) as the primary oxidant. organic-chemistry.org The inherent advantage of H₂O₂ is that its only byproduct is water, making it an environmentally friendly choice. However, the reaction of pyridines with aqueous hydrogen peroxide alone is often slow. To enhance the reaction rate and efficiency, various catalytic systems have been developed.

Catalytic Systems for H₂O₂-based N-Oxidation:

Rhenium-based Catalysts: Catalysts such as methyltrioxorhenium (MTO) have proven effective in activating H₂O₂ for the N-oxidation of pyridines. arkat-usa.org These catalysts can be used in small quantities and facilitate high yields of the corresponding N-oxides under mild conditions. arkat-usa.org

Titanium Silicalite (TS-1): The use of heterogeneous catalysts like TS-1 in a packed-bed microreactor with H₂O₂ in methanol offers a safer and more efficient continuous flow process compared to batch reactors. organic-chemistry.org This method minimizes risks associated with the handling of concentrated H₂O₂ and allows for easier product purification. organic-chemistry.org

Lacunary Polyoxometalates: These have also been employed as reusable catalysts for the synthesis of pyridine N-oxides, further contributing to the green credentials of the process.

Another green oxidant that has gained traction is sodium percarbonate . This solid source of hydrogen peroxide is stable, easy to handle, and, in the presence of rhenium-based catalysts, provides excellent yields of N-oxides under mild reaction conditions. organic-chemistry.org Urea-hydrogen peroxide (UHP) is another solid, inexpensive, and safe alternative for the oxidation of nitrogen heterocycles. organic-chemistry.org

The move towards solvent-free or "phase-vanishing" reaction conditions also represents a significant green advancement. organic-chemistry.org For instance, a novel solvent- and halide-free method for the synthesis of pyridine-2-yl substituted ureas utilizes pyridine N-oxides and dialkylcyanamides, demonstrating an atom-economical approach. rsc.org

These green methodologies not only offer environmental benefits but also often lead to improved safety profiles and process efficiencies, making them highly attractive for both academic research and industrial applications.

Synthesis via Ring Formation and Transformation Strategies

Beyond the direct oxidation of pre-existing pyridazine rings, the synthesis of pyridazine N-oxides can be achieved through reactions that construct the heterocyclic ring system itself, with the N-oxide functionality being introduced during the cyclization process or in a subsequent step.

Cyclization Reactions Leading to Pyridazine N-Oxide Scaffolds

The formation of the pyridazine N-oxide core through cyclization is a powerful strategy that allows for the construction of highly substituted and complex derivatives. researchgate.netmdpi.com These methods often start from acyclic precursors that contain the necessary atoms and functionalities to form the six-membered ring.

A general approach involves the reaction of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. Depending on the substituents and reaction conditions, the resulting dihydropyridazine (B8628806) can be oxidized to the corresponding pyridazine, which can then be N-oxidized. In some cases, the N-oxide can be formed directly during the cyclization.

For instance, the reaction of a γ-nitroketone with a hydrazone can lead to the formation of a pyridazine N-oxide scaffold. The mechanism involves an initial Michael addition followed by cyclization and elimination of water.

Table 1: Examples of Cyclization Reactions for N-Heterocyclic Oxides

| Precursors | Resulting N-Oxide | Catalyst/Conditions | Reference |

|---|---|---|---|

| (E)-O-propargylic β,γ-unsaturated ketoximes | Polysubstituted pyridine N-oxides | Cu-catalyzed | researchgate.net |

Rearrangement Reactions yielding Pyridazine N-Oxides

Rearrangement reactions provide another synthetic avenue to pyridazine N-oxides, often from other heterocyclic systems. A notable example is the photoisomerization of certain N-oxides. nih.gov For instance, the photochemistry of pyridazine N-oxides can lead to diazo intermediates, which can then undergo further reactions. nih.govnih.gov While this is more of a reaction of pyridazine N-oxides, related rearrangements of other nitrogen-containing heterocycles can potentially lead to the formation of the pyridazine N-oxide ring system.

A more direct rearrangement leading to a related N-oxide system is the Boekelheide reaction, which typically applies to picoline N-oxides. In this reaction, a 2-methylpyridine (B31789) N-oxide is treated with an acid anhydride, leading to a rearrangement that results in a 2-(acyloxymethyl)pyridine. While not directly yielding a pyridazine N-oxide, analogous rearrangements in different heterocyclic systems could be envisioned.

Derivatization and Functionalization Strategies of Pyridazine, 3-methyl-, 1-oxide

Once the 3-methylpyridazine 1-oxide core is synthesized, it can be further modified to introduce a variety of functional groups, enabling the exploration of its chemical space and the development of new derivatives with potentially interesting properties. The N-oxide functionality significantly influences the reactivity of the pyridazine ring, making it more susceptible to certain types of reactions compared to the parent heterocycle.

Electrophilic Substitution Reactions on the Pyridazine Ring System

The N-oxide group in pyridazine N-oxides acts as an electron-donating group through resonance, which activates the ring towards electrophilic substitution. abertay.ac.uk This is in contrast to the parent pyridine and pyridazine, which are generally unreactive towards electrophiles due to the electron-withdrawing nature of the nitrogen atoms. gcwgandhinagar.com

For pyridine N-oxides, electrophilic attack, such as nitration, typically occurs at the 4-position. abertay.ac.uk In the case of 3-methylpyridazine 1-oxide, the directing effects of both the methyl group and the N-oxide must be considered. The N-oxide strongly directs to the 4- and 6-positions. The methyl group at the 3-position also has a directing effect. The nitration of 3-methylpyridine-1-oxide, a related compound, occurs at the 4-position. orgsyn.org

Table 2: Electrophilic Substitution on Pyridine N-Oxide Analogs

| Reagent | Position of Substitution | Product | Reference |

|---|---|---|---|

| Nitric acid/Sulfuric acid | 4-position | 4-Nitro-3-methylpyridine N-oxide | abertay.ac.uk |

Nucleophilic Substitution Reactions on the Pyridazine Ring System

The N-oxide group also activates the pyridazine ring towards nucleophilic attack, particularly at the positions alpha (2- and 6-) and gamma (4-) to the N-oxide. abertay.ac.uk This increased reactivity allows for the displacement of leaving groups, such as halogens, from these positions.

In the case of 3-methylpyridazine 1-oxide, nucleophilic substitution would be most facile if a good leaving group is present at the 6-position. For example, a 6-chloro-3-methylpyridazine 1-oxide would be expected to react readily with various nucleophiles, such as amines, alkoxides, and thiols, to yield the corresponding 6-substituted derivatives.

A well-documented reaction for pyridazine N-oxides is their reaction with phosphorus oxychloride (POCl₃), which typically results in chlorination at the α-position and deoxygenation. abertay.ac.uk

Furthermore, reactions with organometallic reagents like Grignard reagents or organolithium compounds can also lead to the introduction of alkyl or aryl groups onto the ring. abertay.ac.uk

Table 3: Nucleophilic Substitution on Pyridazine and Pyridine N-Oxide Analogs

| Substrate | Reagent | Product | Reference |

|---|---|---|---|

| 3,6-Dichloropyridazine N-oxide | Arylboronic acids | C3-Arylated products | acs.org |

| 2-Chloropyridine N-oxide | Ethoxide | 2-Ethoxypyridine N-oxide | abertay.ac.uk |

Modifications at the Methyl Group

The methyl group at the 3-position of this compound is activated by the electron-withdrawing nature of the N-oxide functionality and the pyridazine ring itself. This activation facilitates a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of a range of derivatives. Key synthetic methodologies targeting this methyl group include oxidation, condensation reactions, and modifications following deprotonation.

Oxidation of the Methyl Group

The methyl group of pyridazine N-oxides can be oxidized to form corresponding aldehydes, which are valuable intermediates for further synthetic elaborations. A common reagent employed for this transformation is selenium dioxide (SeO₂). For instance, the oxidation of 6-methylpyridazine 1-oxide to the corresponding aldehyde, pyridazine-6-carbaldehyde 1-oxide, can be achieved using selenium dioxide in a pyridine solution thieme-connect.de. While this example is for the 6-methyl isomer, the principle is applicable to 3-methylpyridazine 1-oxide. The reaction typically involves heating the substrate with a stoichiometric amount of selenium dioxide in an appropriate solvent.

In analogous systems like methylpyridines, various oxidation methods have been reported. For example, the selective oxidation of 3-methylpyridine to 3-methylpyridine-2-carbaldehyde (B1299792) can be achieved using oxygen in the presence of a metal catalyst and an acidic solvent like acetic acid . Another approach involves the use of iodine in DMSO under microwave irradiation, which functions as a Kornblum-type oxidation osti.gov. These methods could potentially be adapted for the oxidation of the methyl group in 3-methylpyridazine 1-oxide.

Condensation Reactions

The activated methyl group of 3-methylpyridazine 1-oxide can participate in condensation reactions with various electrophiles, particularly aldehydes. This reactivity is analogous to that observed in similar heterocyclic N-oxides. For instance, the C2-functionalization of 3-methylpyridine-1-oxide has been successfully demonstrated through a one-pot multicomponent reaction involving an aromatic aldehyde and a β-ketoester, catalyzed by ionic liquids niscpr.res.in. This reaction proceeds via a Michael-type addition of the pyridine N-oxide to an enone intermediate formed from the aldehyde and β-ketoester niscpr.res.in.

Similarly, tandem reactions involving Knoevenagel condensation have been reported for derivatives of pyridine 1-oxide. For example, 3-hydroxy-2-methylpyridine (B140910) 1-oxide undergoes a tandem reaction with substituted 2-fluorobenzaldehydes rsc.org. These examples highlight the potential for the methyl group of 3-methylpyridazine 1-oxide to act as a nucleophile in condensation reactions to form new carbon-carbon bonds and introduce complex side chains.

Deprotonation and Subsequent Alkylation

The protons of the methyl group in 3-methylpyridazine 1-oxide are acidic enough to be removed by a strong base, generating a carbanion. This nucleophilic species can then react with various electrophiles, most commonly alkyl halides, in an alkylation reaction. There is ample evidence in the literature for the deprotonation of methyl groups attached to pyridine and pyridazine rings using strong bases like potassium amide in liquid ammonia (B1221849) wur.nl.

This deprotonation generates a highly reactive intermediate that can readily participate in nucleophilic substitution reactions. While specific examples for the alkylation of 3-methylpyridazine 1-oxide are not abundant in the provided literature, the general principle is well-established for related heterocyclic systems wur.nlacs.org. The choice of base and reaction conditions is crucial to achieve selective deprotonation and subsequent functionalization without competing reactions on the pyridazine ring itself.

Table of Synthetic Modifications at the Methyl Group of this compound and its Analogs

| Reaction Type | Reagent(s) and Conditions | Resulting Functional Group | Starting Material (Analog) | Reference(s) |

| Oxidation | Selenium dioxide (SeO₂), pyridine | Aldehyde (-CHO) | 6-Methylpyridazine 1-oxide | thieme-connect.de |

| Oxidation | O₂, metal catalyst, acetic acid | Aldehyde (-CHO) | 3-Methylpyridine | |

| Oxidation | I₂, DMSO, microwave | Aldehyde (-CHO) | Methylpyridylheteroarenes | osti.gov |

| Condensation | Aromatic aldehyde, β-ketoester, [BMIM][OH] | Substituted alkyl chain | 3-Methylpyridine-1-oxide | niscpr.res.in |

| Deprotonation | Potassium amide (KNH₂), liquid ammonia | Carbanion (-CH₂⁻) | Methylpyridazines | wur.nl |

| Alkylation | 1. Strong base (e.g., KNH₂) 2. Alkyl halide (R-X) | Alkylated methyl (-CH₂-R) | Methylpyridazines | wur.nlacs.org |

Reactivity and Mechanistic Investigations of Pyridazine, 3 Methyl , 1 Oxide

Reactions Involving the N-Oxide Functionality

The N-oxide group in "Pyridazine, 3-methyl-, 1-oxide" is a key functional group that dictates much of its reactivity. It can be involved in deoxygenation, rearrangement, and photo-induced reactions.

Deoxygenation Pathways

Deoxygenation, the removal of the oxygen atom from the N-oxide, is a common reaction for pyridazine (B1198779) N-oxides. This can be achieved using various reagents. Phosphorus trichloride (B1173362) is a widely used reagent for the deoxygenation of pyridazine N-oxides. thieme-connect.de When treated with phosphoryl chloride, "this compound" can undergo both deoxygenation and chlorination. thieme-connect.de For instance, the reaction of 3-methoxy-6-methylpyridazine (B105203) 1-oxide with phosphoryl chloride in chloroform (B151607) results in the formation of 4-chloro-3-methoxy-6-methylpyridazine. thieme-connect.de

Catalytic hydrogenation is another method for deoxygenation. For example, reduction of 4-nitro-3-methylpyridine N-oxide over a palladium catalyst can lead to 4-amino-3-methylpyridine (B157717) N-oxide. abertay.ac.uk However, if the reaction is performed in the presence of acetic anhydride (B1165640) and glacial acetic acid, both deoxygenation and reduction of the nitro group occur, yielding 4-acetamido-3-methylpyridine. abertay.ac.uk

A visible light-induced method for the deoxygenation of pyridine (B92270) N-oxides has also been developed, which can tolerate various electron-withdrawing groups. acs.org

Polonovski Rearrangement and its Variants

The Polonovski reaction is a classic organic reaction that involves the N-demethylation of tertiary amine N-oxides upon treatment with an anhydride or acyl halide. ambeed.com This reaction proceeds through the formation of an iminium ion intermediate. ambeed.com A modification of this reaction, the Polonovski–Potier reaction, utilizes trifluoroacetic anhydride under milder conditions. researchgate.net

While specific studies on the Polonovski rearrangement of "this compound" are not extensively detailed in the provided search results, the general mechanism is applicable to pyridazine N-oxides. The reaction typically leads to the formation of 2-hydroxy or 2-acetate (B119210) derivatives. bme.hu For instance, the reaction of pyridine N-oxide with acetic anhydride at high temperatures yields 2-hydroxypyridine. bme.hu

Photoinduced Reactions and Photoisomerization

The photochemistry of pyridazine N-oxides is complex and can lead to a variety of products through different reaction pathways, including photoisomerization, ring contraction, and ring expansion. researchgate.neticm.edu.pl Irradiation of "this compound" can result in the formation of 2-methylpyrroles and their isomers, 3-methylpyrroles. researchgate.netresearchgate.net

Flash vacuum pyrolysis (FVP) of 6-unsubstituted pyridazine 1-oxides leads to the formation of nitriles and pyrroles. clockss.org Specifically, FVP of "3-methylpyridazine 1-oxide" at 750°C yields 3-methylpyridazine (B156695), a mixture of dinitriles, acrylonitrile, and both 2- and 3-methylpyrroles, along with pyridine and acetonitrile. clockss.org

The photolysis of N-oxides can lead to the generation of reactive intermediates. For example, laser flash photolysis of 4-benzoylpyridine (B1666322) N-oxide generates a triplet excited state which can lead to the formation of small amounts of oxygen atoms, O(³P). researchgate.net The photochemistry of N-phenyl dibenzothiophene (B1670422) sulfoximine, a compound with a similar S-N-O linkage, has been studied as a source of reactive intermediates like nitrenes and atomic oxygen upon photoirradiation. d-nb.info

Photoinduced ring contraction and expansion are known phenomena in the photochemistry of heterocyclic N-oxides. researchgate.netscispace.comelectronicsandbooks.com The irradiation of pyridazine N-oxides can lead to the formation of cyclopropenyl ketones and furans. researchgate.net In some cases, the initially formed oxaziridine (B8769555) intermediate can rearrange to a Dewar isomer, which then leads to the final products. researchgate.net Ring expansion to form 1,3-oxazepines has also been observed in the photolysis of some phenyl-substituted pyridine N-oxides. electronicsandbooks.com

Electrophilic Reactivity of the Pyridazine Ring

The pyridazine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the two adjacent nitrogen atoms. abertay.ac.ukslideshare.net However, the N-oxide functionality can activate the ring towards electrophilic attack. Pyridine N-oxides are known to undergo electrophilic substitution more readily than their parent pyridines. abertay.ac.uk For example, the nitration of 3-methylpyridine-1-oxide occurs with a mixture of concentrated sulfuric acid and fuming nitric acid. orgsyn.org

The presence of a methyl group on the pyridazine ring, as in "this compound," will influence the position of electrophilic attack. The directing effects of both the N-oxide and the methyl group need to be considered.

Nitration Studies

The introduction of a nitro group into the "this compound" ring is a key electrophilic substitution reaction. The N-oxide functionality significantly influences the regioselectivity of this transformation. Unlike the parent pyridine, which undergoes nitration with difficulty, pyridine N-oxides are more susceptible to electrophilic attack. This enhanced reactivity is attributed to the back-donation of electrons from the N-oxide oxygen to the ring. abertay.ac.uk

For instance, the nitration of pyridine N-oxide itself, when treated with nitric acid or potassium nitrate (B79036) in sulfuric acid, yields 4-nitropyridine (B72724) N-oxide in high yields. abertay.ac.uk In the case of substituted pyridine N-oxides, the position of the incoming nitro group is directed by the existing substituents. For 3-methylpyridine (B133936) N-oxide, nitration primarily occurs at the 4-position, leading to the formation of 3-methyl-4-nitropyridine-1-oxide. orgsyn.org The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org

A detailed procedure involves adding liquefied 3-methylpyridine-1-oxide to cold sulfuric acid, followed by the portion-wise addition of fuming yellow nitric acid. orgsyn.org The reaction mixture is then heated, during which a vigorous, spontaneous reaction ensues that must be carefully controlled. orgsyn.org Subsequent heating, followed by quenching on ice and neutralization, affords the crystalline product. orgsyn.org

Table 1: Nitration of 3-Methylpyridine-1-oxide

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| 3-Methylpyridine-1-oxide | Fuming HNO₃, H₂SO₄ | 3-Methyl-4-nitropyridine-1-oxide | orgsyn.org |

Halogenation Pathways

The halogenation of pyridazine N-oxides can proceed through various pathways, influenced by the reaction conditions and the specific halogenating agent employed. Deoxygenative halogenation is a common reaction for pyridazine N-oxides when treated with phosphorus oxychloride (POCl₃) or other similar reagents. For example, treatment of 3-methoxy-6-methylpyridazine 1-oxide with POCl₃ results in the formation of 4-chloro-3-methoxy-6-methylpyridazine. thieme-connect.de

Direct halogenation of the pyridine N-oxide ring without deoxygenation can also be achieved. For instance, bromination of pyridine N-oxide with bromine in the presence of acetic anhydride and sodium acetate (B1210297) leads to 3,5-dibromopyridine (B18299) N-oxide. abertay.ac.uk The directing effect of the N-oxide and other substituents is crucial in determining the outcome of the reaction. In 3-substituted pyridine N-oxides, such as 3-methylpyridine N-oxide, electrophilic attack is generally directed to the positions ortho and para to the N-oxide, as well as considering the influence of the methyl group.

Nucleophilic Reactivity of the Pyridazine Ring

The pyridazine ring, particularly when activated by the N-oxide group, is susceptible to nucleophilic attack. This reactivity is prominent at positions α and γ to the N-oxide function.

Amination Reactions

Amination of pyridazine N-oxides can be achieved through various methods. While direct amination with amines can be challenging, activation of the ring can facilitate this transformation. abertay.ac.uk A common strategy involves the reduction of a nitro group that has been previously introduced onto the ring. For example, the catalytic hydrogenation of 3-nitropyridazine (B568292) 1-oxide can yield 3-aminopyridazine (B1208633) 1-oxide. thieme-connect.de

Another approach is the Chichibabin amination, which typically involves reacting the heterocycle with sodium amide in liquid ammonia (B1221849). For pyridines, this reaction usually occurs at the 2- and 6-positions. abertay.ac.uk In the context of pyridazine derivatives, nucleophilic substitution reactions with nitrogen-containing nucleophiles like potassium amide in liquid ammonia have been studied, often proceeding through intermediates like didehydropyridazines. wur.nl

Reactions with Carbon-Based Nucleophiles

Pyridazine N-oxides react with various carbon-based nucleophiles. Grignard reagents and organolithium compounds are commonly used to introduce alkyl or aryl groups onto the pyridine ring. abertay.ac.uk For pyridine N-oxide, reaction with Grignard reagents at low temperatures can lead to the formation of an adduct that can ring-open to a conjugated oxime. abertay.ac.uk Alternatively, protonation of the adduct can yield a 2-substituted pyridine N-oxide. abertay.ac.uk

The reaction of 3-methylpyridine N-oxide with such nucleophiles would be expected to occur at the 2- or 6-position, influenced by both the N-oxide and the methyl group.

Cycloaddition Reactions and Pericyclic Processes

Pyridazine N-oxides can participate in cycloaddition reactions, acting as either the diene or dienophile component.

Inverse Electron Demand Diels-Alder Reactions

Pyridazine derivatives are known to participate in inverse electron demand Diels-Alder (IEDDA) reactions, where the electron-poor heterocycle reacts with an electron-rich dienophile. The presence of the N-oxide group further enhances the electron-deficient nature of the pyridazine ring, making it a suitable candidate for such reactions. These reactions provide a powerful tool for the synthesis of complex polycyclic and heterocyclic systems. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the pyridazine N-oxide and the dienophile.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine |

| Pyridine N-oxide |

| 4-Nitropyridine N-oxide |

| 3-Methylpyridine N-oxide |

| 3-Methyl-4-nitropyridine-1-oxide |

| 3-Methoxy-6-methylpyridazine 1-oxide |

| 4-Chloro-3-methoxy-6-methylpyridazine |

| 3,5-Dibromopyridine N-oxide |

| 3-Nitropyridazine 1-oxide |

| 3-Aminopyridazine 1-oxide |

[4+2] Annulation Processes

The heteroaromatic ring of pyridazine N-oxides can participate as a diene component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. These reactions typically occur with electron-deficient dienophiles. The initial cycloadducts are often unstable and can undergo further transformations, such as rearrangement or elimination, to yield more stable aromatic products.

In the context of pyridazine derivatives, 1,2,4,5-tetrazines are notable dienes that react with a variety of dienophiles to form pyridazines. thieme-connect.de While specific studies focusing solely on 3-methylpyridazine 1-oxide in [4+2] annulations are not extensively detailed in the provided results, the general reactivity patterns of related N-oxides provide valuable insights. For instance, pyridine N-oxides undergo 1,3-dipolar cycloaddition reactions, a class of reactions closely related to Diels-Alder, with various dipolarophiles. researchgate.netchim.it

The reaction of 3-methylpyridine N-oxide with phenyl isocyanate, a dipolarophile, demonstrates the formation of charge-transfer complexes, which influences the regioselectivity of the cycloaddition. researchgate.net This suggests that the electronic properties and the solvent play a crucial role in directing the outcome of such reactions. High-pressure conditions have also been shown to significantly enhance the rate and efficiency of cycloaddition reactions involving N-oxides, often leading to products that are not accessible under normal atmospheric pressure. researchgate.net

Further research into the specific [4+2] annulation reactions of 3-methylpyridazine 1-oxide would be beneficial to fully characterize its synthetic utility in this area.

Metal-Mediated and Catalyzed Transformations

The presence of the N-oxide functionality and the methyl group on the pyridazine ring allows for a variety of metal-mediated and catalyzed transformations, leading to the synthesis of diverse and complex molecules.

One significant area of research involves the use of transition metal catalysts to functionalize the pyridazine ring. For example, palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. While direct examples with 3-methylpyridazine 1-oxide are not specified, the general principles apply. Palladium(II) in conjunction with a Lewis acid has been shown to catalyze the annulation reaction of 2-alkynylbenzaldehydes with various amines, a process that could potentially be adapted for pyridazine derivatives. rsc.org

Copper-catalyzed reactions are also prevalent in the functionalization of N-heterocycles. nih.govbeilstein-journals.org For instance, nano-copper oxide has been used to mediate three-component coupling reactions for the synthesis of complex heterocyclic systems. beilstein-journals.org These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Furthermore, vanadium oxide catalysts, often modified with other metal oxides like titanium and aluminum oxides, are employed in the oxidative transformation of methylpyridines. chemjournal.kzresearchgate.net These reactions typically involve the oxidation of the methyl group to a carboxylic acid. Studies on 3-methylpyridine have shown that the conversion and selectivity can be significantly influenced by the catalyst composition and reaction conditions. researchgate.net For example, modifying a V2O5 catalyst with SnO2 and ZrO2 has been shown to increase its activity and selectivity in the vapor-phase oxidation of 3-methylpyridine to nicotinic acid. researchgate.net

The coordination of a B3H7 group to pyridine derivatives has been shown to mediate regioselective substitution reactions by forming stable dearomatic intermediates. rsc.org This approach allows for the functionalization of the pyridine ring at specific positions under mild conditions.

The following table summarizes some of the metal-mediated and catalyzed transformations involving pyridine derivatives, which can serve as a reference for potential reactions with 3-methylpyridazine 1-oxide.

| Catalyst/Mediator | Substrate(s) | Product Type | Reference |

| Palladium(II)/Lewis Acid | 2-Alkynylbenzaldehydes, Amines | Annulated Products | rsc.org |

| Nano-Copper Oxide | Aldehydes, Amines, Alkynes | Triazolylimidazo[1,2-a]pyridines | beilstein-journals.org |

| Vanadium Oxide (modified) | 3-Methylpyridine | Nicotinic Acid | researchgate.net |

| B3H7 | Pyridine Derivatives | Regioselectively Substituted Pyridines | rsc.org |

| Iridium Complexes | 3,5-Dihalogenated Pyridines | Hyperpolarized Pyridines | acs.org |

These examples highlight the broad scope of metal-mediated and catalyzed reactions in the functionalization of pyridazine and related heterocyclic systems. Further investigation into the application of these methodologies to 3-methylpyridazine 1-oxide is warranted to explore its full synthetic potential.

Spectroscopic and Structural Elucidation of Pyridazine, 3 Methyl , 1 Oxide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules, including pyridazine (B1198779) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR Spectral Analysis and Proton Chemical Shifts

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. In the case of 3-methylpyridazine (B156695) 1-oxide and its analogues, the chemical shifts of the protons are influenced by the electron-withdrawing effect of the N-oxide group and the electronic nature of other substituents on the pyridazine ring.

For instance, in 2-methylpyridine (B31789) 1-oxide, the methyl protons appear as a singlet at approximately 2.53 ppm, while the aromatic protons resonate in the range of 7.20-8.30 ppm. rsc.org The presence of the N-oxide function generally leads to a downfield shift of the ring protons compared to the parent pyridine (B92270). The exact chemical shifts and coupling constants are dependent on the solvent used and the specific substitution pattern on the pyridazine ring. For example, the ¹H NMR spectrum of 3-methylpyridine (B133936) N-oxide in a CDCl₃/CD₃OD mixture shows distinct shifts that confirm the formation of host-guest complexes. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Pyridine N-oxide Derivatives.

| Compound | Solvent | Methyl Protons | Aromatic Protons | Reference |

|---|---|---|---|---|

| 2-Methylpyridine 1-oxide | CDCl₃ | 2.53 | 7.20-7.32 (m, 3H), 8.29-8.30 (d, 1H) | rsc.org |

| 4-Methylpyridine 1-oxide | CDCl₃ | 2.37 | 7.12 (s, 2H), 8.13 (s, 2H) | rsc.org |

| 3-Bromopyridine 1-oxide | CDCl₃ | - | 7.21-7.24 (dd, 1H), 7.45-7.47 (dq, 1H), 8.19-8.21 (dq, 1H), 8.39-8.40 (t, 1H) | rsc.org |

| Pyridine 1-oxide | CDCl₃ | - | 7.35-7.37 (m, 3H), 8.25-8.27 (m, 2H) | rsc.org |

¹³C NMR Spectral Analysis and Carbon Chemical Shifts

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. libretexts.org The chemical shifts of carbon atoms in pyridazine N-oxides are sensitive to the electronic effects of the N-oxide group and other substituents. Generally, the carbon atoms of the pyridazine ring in N-oxide derivatives are deshielded and appear at a lower field (higher ppm) compared to the parent pyridazine. rsc.org

For example, in 2-methylpyridine 1-oxide, the methyl carbon resonates at approximately 17.3 ppm, while the ring carbons appear in the range of 123-149 ppm. rsc.org The carbon atom attached to the nitrogen of the N-oxide group often shows a significant downfield shift. Detailed analysis of ¹³C NMR spectra, often in conjunction with distortionless enhancement by polarization transfer (DEPT) experiments, allows for the unambiguous assignment of all carbon signals.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Pyridine N-oxide Derivatives.

| Compound | Solvent | Methyl Carbon | Aromatic Carbons | Reference |

|---|---|---|---|---|

| 2-Methylpyridine 1-oxide | CDCl₃ | 17.3 | 123.2, 125.5, 126.1, 138.8, 148.5 | rsc.org |

| 4-Methylpyridine 1-oxide | CDCl₃ | 20.1 | 126.6, 138.0, 138.4 | rsc.org |

| 3-Bromopyridine 1-oxide | CDCl₃ | - | 120.2, 125.9, 128.7, 137.7, 140.3 | rsc.org |

| Pyridine 1-oxide | CDCl₃ | - | 125.3, 125.5, 138.5 | rsc.org |

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy is a specialized technique used to probe the chemical environment of nitrogen atoms. In pyridazine N-oxides, ¹⁵N NMR can distinguish between the two nitrogen atoms of the pyridazine ring. The nitrogen atom of the N-oxide group typically resonates at a significantly different chemical shift compared to the other nitrogen atom in the ring. These chemical shifts are sensitive to substituent effects and solvent interactions. For instance, in a series of diazines and pyridine N-oxides, ¹⁵N NMR chemical shifts were determined using ¹H-¹⁵N HMBC NMR spectroscopy to study the effects of alkylation. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. youtube.comslideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the pyridazine ring. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduresearchgate.net HMBC is particularly useful for identifying quaternary carbons and for assembling the complete molecular structure by connecting different spin systems.

For pyridazine derivatives, these 2D NMR experiments are crucial for assigning the complex spectral data and confirming the substitution pattern on the heterocyclic ring. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In pyridazine, 3-methyl-, 1-oxide, the N-oxide group has a characteristic stretching vibration (νN-O) that typically appears in the region of 1200-1300 cm⁻¹. The exact position of this band can be influenced by the substitution pattern on the pyridazine ring. Other characteristic vibrations include the C-H stretching of the methyl group and the aromatic ring, as well as the ring stretching vibrations of the pyridazine core.

A combined experimental and theoretical study on 2-methylpyridine 1-oxide provided a detailed interpretation of its infrared and Raman spectra. researchgate.net Similarly, the vibrational spectrum of the pyridinium (B92312) ion has been studied in various salts, showing systematic variations in the N-H stretching vibrations depending on the anion. cdnsciencepub.com The synthesis and characterization of 2-N-methylamino-3-methylpyridine N-oxide also involved detailed analysis of its IR and Raman spectra. nih.gov

Table 3: Key Vibrational Frequencies (cm⁻¹) for this compound and Related Compounds.

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| N-O Stretch | 1200 - 1300 | Characteristic of the N-oxide group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Associated with the protons on the pyridazine ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Associated with the methyl group protons. |

| C=C and C=N Ring Stretch | 1400 - 1600 | Vibrations of the pyridazine ring skeleton. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyridazine N-oxides involve the loss of the oxygen atom from the N-oxide group, followed by fragmentation of the pyridazine ring. In a study on the reactions of pyridazines and pyridazine 1-oxides, mass spectrometry was used to identify the products, noting that many compounds showed a low intensity molecular ion peak but a strong (M-30) fragmentation peak, corresponding to the loss of CH₂O. wur.nl The mass spectra of methylated pyridazines also show characteristic fragmentation patterns that allow for the assignment of the compound structures. clockss.org For instance, the mass spectrum of 2-methylpyridine 1-oxide has been studied in detail. researchgate.net

Electronic Absorption (UV-Vis) Spectroscopy

The electronic absorption spectra of pyridazine N-oxides are characterized by distinct bands in the ultraviolet (UV) region, which are assigned to specific electronic transitions within the molecule. Generally, these compounds exhibit two main types of absorption bands: a lower-energy, lower-intensity band corresponding to an n → π* transition and a higher-energy, higher-intensity band from a π → π* transition.

For pyridazine N-oxides, the n → π* transition is typically observed in the 315–360 nm range. This absorption is attributed to the excitation of a non-bonding electron from the oxygen atom to an unoccupied π* orbital of the pyridazine ring. The position and intensity of this band can be influenced by substituents on the ring and the solvent environment.

Analogous to other heterocyclic N-oxides, such as pyridine N-oxide, a more intense absorption band is expected at a shorter wavelength, corresponding to a π → π* transition. In pyridine N-oxide, this high-intensity band is found around 280 nm in non-polar solvents. rsc.org For substituted pyridazine N-oxides, these transitions are crucial for understanding the electronic structure and can be modulated by the nature and position of the substituents. For example, the introduction of a methyl group, as in 3-methylpyridazine 1-oxide, is expected to cause slight shifts in the absorption maxima compared to the unsubstituted parent compound due to its electronic effects on the aromatic system.

A comparative look at related N-oxides provides further insight. Pyrazine mono-N-oxide and 4-methylpyrimidine (B18481) N-oxide show high-intensity charge transfer bands at 274 mμ and 278 mμ, respectively, which are analogous to the π → π* transitions. researchgate.net In non-polar solvents, they also exhibit weak bands at the longest wavelengths, attributable to n→π* transitions. researchgate.net

Table 1: Electronic Absorption Data for this compound and Analogue Compounds

| Compound | Transition | Wavelength (λmax) | Solvent/Conditions |

| Pyridazine N-oxides (general) | n → π | 315–360 nm | MeCN/H₂O |

| Pyridine N-oxide | π → π | 280 nm | n-heptane |

| Pyridine N-oxide | n → π | ~320 nm | n-heptane |

| Pyrazine mono-N-oxide | π → π (Charge Transfer) | 274 mμ | Not Specified |

| 4-Methylpyrimidine N-oxide | π → π* (Charge Transfer) | 278 mμ | Not Specified |

X-ray Crystallography for Solid-State Structural Determination

Analysis of a related compound, 2-N-methylamino-3-methylpyridine N-oxide (MA3MPO), which crystallizes in the monoclinic space group P2₁/n, shows a nearly flat pyridine skeleton. nih.gov The structure is stabilized by an intramolecular N–H⋯O hydrogen bond. The N-oxide molecules are further connected by weak C–H⋯O hydrogen bonds, forming a two-dimensional network. nih.gov In this derivative, the N-O bond length is 1.334 Å. researchgate.net This value is comparable to the N-O distance of 1.34 Å reported for the parent pyridine-N-oxide. cdnsciencepub.com The planarity of the pyridine ring and the specific bond lengths and angles are key parameters determined from such crystallographic studies.

In the Cmethyl-resorcinarene·3-methylpyridine N-oxide complex, the guest molecule is situated near the center of the host's cavity. scispace.com It exhibits weak methyl C–H⋯O hydrogen bonds to the host's O–H group and C–H⋯π interactions with the host's aromatic rings, with distances ranging from 2.8 Å to 2.9 Å. scispace.com

Table 2: Selected Crystallographic Data for 2-N-Methylamino-3-methylpyridine N-oxide (MA3MPO)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.099 (3) |

| b (Å) | 8.995 (3) |

| c (Å) | 10.128 (4) |

| β (°) | 111.34 (4) |

| V (ų) | 687.2 (5) |

| Z | 4 |

| N-O Bond Length (Å) | 1.334 |

| Intramolecular H-bond (N–H⋯O) (Å) | 2.527 |

Data sourced from a study on 2-N-methylamino-3-methylpyridine N-oxide. nih.govresearchgate.net

Conformational Analysis using Spectroscopic Data

The conformation of 3-methylpyridazine 1-oxide and its analogues can be significantly influenced by their environment, such as interactions within a host-guest complex. Spectroscopic data, particularly from X-ray crystallography and NMR, provide critical insights into these conformational changes.

In the case of 2-N-methylamino-3-methylpyridine N-oxide, the pyridine ring is nearly planar, with the methyl and N-oxide groups lying almost within the same plane. nih.gov However, a slight distortion from this plane is observed for the N-methylamine group, indicating some degree of conformational freedom even in a more constrained, substituted system. nih.gov The conformation is stabilized by a strong intramolecular hydrogen bond, which likely plays a significant role in maintaining the near-planar arrangement of the core structure. nih.govresearchgate.net

Computational methods, such as CNDO/2 calculations performed on pyridine N-oxide derivatives, complement experimental data by providing insights into the electronic distribution and preferred conformations. cdnsciencepub.com For picoline N-oxides, calculations have shown that the preferred conformation is one that minimizes the non-bonded interaction between the N-O group and the methyl group. cdnsciencepub.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the molecular and electronic properties of pyridazine (B1198779) derivatives, including N-oxides. These computational approaches offer a powerful tool for understanding the fundamental aspects of molecular behavior.

Computational studies, often utilizing methods like B3LYP with various basis sets (e.g., 6-31G(d), 6-31+G(d,p)), are employed to determine the most stable geometric structures of molecules. researchgate.net For substituted pyridazines and their N-oxides, geometry optimization helps in understanding the influence of substituents on the ring's planarity and bond lengths.

The energetic stability of different isomers and tautomers of pyridazine derivatives has been a subject of theoretical investigation. For instance, studies on related heterocyclic systems have shown that the relative stability of tautomeric forms can be significantly influenced by the molecular environment, a factor that can be modeled using computational approaches like the Polarisable Continuum Model (PCM). science.gov Computational analysis of tautomeric equilibria can quantify the energy differences between isomers, providing insights into their relative populations. nih.gov For example, in the study of 4-methyl-3,6-pyridazinedione, nine distinct isomers and the transition states connecting them were identified and their relative stabilities in both the gas phase and aqueous solution were calculated. researchgate.net While specific data for 3-methylpyridazine (B156695) 1-oxide is not extensively detailed in the provided results, the methodologies are well-established for predicting such properties.

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netwuxiapptec.com

For N-oxides, the HOMO is often localized on the N-oxide group, while the LUMO is typically distributed over the π-system of the heterocyclic ring. researchgate.net In a study of 2-N-methylamino-3-methylpyridine N-oxide, the theoretical HOMO-LUMO energy gap was calculated to be 4.48 eV, corresponding to an electronic transition at a wavelength of 276 nm. nih.gov This transition involves the transfer of an electron from the lone pair of the oxygen atom in the N-oxide group to the π* antibonding orbitals of the pyridine (B92270) ring. nih.gov The HOMO-LUMO gap for a series of carbazole-based donor-acceptor-donor compounds was found to be in the range of 2.40–2.95 eV, with calculations showing good agreement with experimental values. nankai.edu.cn The introduction of different substituents can modulate the HOMO-LUMO gap, thereby tuning the electronic properties of the molecule. nankai.edu.cn

| Compound | Method | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| 2-N-methylamino-3-methylpyridine N-oxide | B3LYP/6-311++G(d,p) | 4.48 | nih.gov |

| Carbazole-based D-A-D Compound 1 | DFT | 3.42 | nankai.edu.cn |

| Carbazole-based D-A-D Compound 2 | DFT | 2.50 | nankai.edu.cn |

| Carbazole-based D-A-D Compound 3 | DFT | 2.79 | nankai.edu.cn |

| Carbazole-based D-A-D Compound 4 | DFT | 2.51 | nankai.edu.cn |

The introduction of the N-oxide functional group significantly alters the charge distribution within the pyridazine ring, leading to a notable dipole moment. pageplace.de Computational methods provide a means to quantify this charge distribution and the resulting molecular dipole moment. clockss.orgacs.org The dipole moment is a critical factor influencing the intermolecular interactions and solubility of the compound. clockss.org

Studies on pyridine N-oxide and its derivatives have shown that the N-oxide group acts as a strong electron-withdrawing substituent, which is reflected in the calculated charge distributions. pageplace.de The dipole moment of pyridine 1-oxide has been a subject of both experimental and theoretical interest. pageplace.de For a series of newly synthesized pyridine derivatives, dipole moments were calculated using DFT at the B3LYP/6-31G(d,p) level of theory, with the results indicating that compounds with larger dipole moments could be effective as chiral dopants for liquid crystals. core.ac.uk

| Compound | Dipole Moment (Debye) |

|---|---|

| 2a | 2.56 |

| 2b | 2.28 |

| 2c | 2.33 |

| 2d | 2.35 |

| 2e | 2.67 |

| 2f | 2.41 |

| 2g | 2.39 |

| 2h | 2.53 |

| 2i | 2.51 |

| 3 | 2.94 |

| 4a | 2.78 |

| 4b | 2.51 |

| 4c | 2.59 |

| 4d | 2.62 |

| 4e | 2.92 |

| 4f | 2.67 |

| 4g | 2.65 |

| 4h | 2.78 |

| 4i | 2.76 |

Data sourced from a study on novel pyridine derivatives. core.ac.uk

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the transition states that connect reactants to products and calculating the activation energies associated with these transformations.

For reactions involving pyridazine N-oxides, such as nucleophilic substitution or rearrangements, theoretical calculations can provide detailed mechanistic insights. For instance, in the Boekelheide rearrangement of pyridine-N-oxides with acetic anhydride (B1165640), computational studies have explored the feasibility of both concerted and stepwise mechanisms, including pathways involving radical intermediates. vulcanchem.com Similarly, the mechanism of oxidative dehydrogenation of a pyridyl–amine Fe(III) complex has been investigated computationally, revealing a stepwise process involving a nitrogen radical intermediate and a subsequent rate-limiting hydrogen atom transfer to dioxygen. mdpi.com The transition state for this key step was characterized by a specific imaginary vibrational frequency. mdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic properties, such as vibrational (IR and Raman) and electronic (UV-Vis) spectra. Comparing these predicted spectra with experimental data serves as a validation of the computational model and aids in the assignment of experimental spectral features.

In a study of 2-N-methylamino-3-methylpyridine N-oxide, DFT calculations using the B3LYP/6-311++G(d,p) method were employed to analyze its IR, Raman, and UV-Vis spectra. nih.govue.wroc.pl The calculated vibrational wavenumbers showed good agreement with the experimental IR and Raman spectra, with mean square deviations of 7.7 cm⁻¹ and 7.3 cm⁻¹, respectively, which improved significantly upon scaling. nih.gov The theoretical UV-Vis spectrum, calculated using TD-DFT, helped to assign the observed electronic transitions. nih.gov

Solvation Effects and Solution-Phase Equilibria

The properties and reactivity of molecules can be significantly influenced by the solvent. Computational models, such as implicit and explicit solvation models, are used to study these solvent effects. These models can predict how the solvent affects tautomeric equilibria, conformational preferences, and reaction pathways.

For instance, the tautomeric preferences of certain heterocyclic compounds have been shown to be dependent on the solvent type, which can be investigated through UV-Vis spectroscopy and computational modeling. science.gov In a study of 4-methyl-3,6-pyridazinedione, the relative stabilities of its isomers and the thermodynamics of their interconversion were calculated in both the gas phase and in an aqueous solution, highlighting the role of the solvent in shifting these equilibria. researchgate.net The effect of different solvents on the catalytic oxidation of 3-methyl-pyridine has also been experimentally investigated, showing that the choice of solvent can significantly impact the reaction yield and selectivity. researchgate.net

Molecular Dynamics Simulations

While dedicated molecular dynamics (MD) simulation studies focusing exclusively on 3-methylpyridazine 1-oxide are not extensively documented in publicly available literature, the principles of MD are highly relevant for understanding its conformational dynamics and intermolecular interactions. MD simulations would be a powerful tool to study the behavior of this molecule over time, particularly its interactions with other molecules or in different solvent environments.

Research on structurally related compounds provides a clear indication of the types of dynamic behaviors that could be explored using MD. For instance, studies on the host-guest chemistry of C-methyl-resorcinarene with N-oxides, including the closely related isomer 3-methylpyridine (B133936) N-oxide, reveal significant conformational changes upon complexation. rsc.orgjyu.fi These studies show that the guest molecule's size, shape, and electronic properties dictate the nature of the interaction and the resulting conformation of the host-molecule assembly. rsc.org

In the solid state, 3-methylpyridine N-oxide has been observed to form a host-guest complex where it is situated within the cavity of a C-methyl-resorcinarene host. rsc.orgscispace.com This interaction is stabilized by specific, weak intermolecular forces, including C–H⋯π interactions. rsc.org The presence of the 3-methylpyridine N-oxide guest induces a conformational change in the host, distorting it from a standard crown conformation to a nearly ideal C₂ᵥ boat conformation. rsc.orgjyu.fiscispace.com

Molecular dynamics simulations would be ideally suited to model these phenomena, providing insights into:

The energetic favorability of different binding poses.

The pathways of conformational transition, such as the switch from a crown to a boat form.

The stability and dynamics of the intermolecular interactions (e.g., C–H⋯π and hydrogen bonds) over time.

The parameters required to build a force field for an MD simulation of 3-methylpyridazine 1-oxide could be derived from quantum chemical calculations, such as Density Functional Theory (DFT), which have been successfully applied to determine the geometric and electronic structures of similar methyl-substituted N-oxides. nih.gov

The table below summarizes key intermolecular interaction data from a solid-state study of a host-guest complex involving the related 3-methylpyridine N-oxide, illustrating the types of parameters that are central to and could be explored with molecular dynamics.

Table 1: Intermolecular Interaction Data for 3-Methylpyridine N-oxide in a Host-Guest Complex

| Interacting Atoms/Groups | Interaction Type | Distance (Å) | Reference |

|---|---|---|---|

| Guest Methyl C–H to Host O–H | C–H⋯O Hydrogen Bond | 2.51 | rsc.org |

Applications of Pyridazine, 3 Methyl , 1 Oxide in Advanced Organic Synthesis

As a Synthon for Complex Heterocyclic Systems

The strategic placement of nitrogen atoms and the N-oxide group in Pyridazine (B1198779), 3-methyl-, 1-oxide makes it an ideal starting material for the synthesis of diverse and complex heterocyclic frameworks. Organic chemists utilize such synthons as foundational components to construct elaborate molecules with potential applications in medicinal chemistry and materials science.

Precursor to 2-Aminofurans

One of the most notable applications of pyridazine N-oxides is their transformation into highly reactive 2-aminofurans. nih.gov Research has demonstrated a robust method for this conversion utilizing a combination of UV light and transition metal catalysis, typically with rhodium catalysts. nih.gov

The process begins with the exposure of the pyridazine N-oxide to UV light (e.g., hν = 350 nm), which induces a photochemical reaction to form a transient (Z)-diazoalkene intermediate. nih.gov In the presence of a rhodium catalyst, this intermediate undergoes further transformation to yield the corresponding 2-aminofuran. nih.gov These electron-rich furans are valuable synthetic intermediates but are often difficult to isolate due to their reactivity. nih.gov This method provides an effective route to generate them in situ for subsequent reactions. nih.gov

Table 1: Reaction Conditions for Conversion of Pyridazine N-Oxide to 2-Aminofuran

| Parameter | Condition |

|---|---|

| Reactant | Substituted Pyridazine N-Oxide |

| Energy Source | UV light (e.g., 350 nm) |

| Catalyst | Rhodium catalyst (e.g., Rh₂(esp)₂) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 35 °C |

| Intermediate | (Z)-diazoalkene |

| Product | 2-Aminofuran |

Building Block for Fused Ring Systems

The pyridazine ring system, including its N-oxide derivatives, serves as a foundational scaffold for constructing fused heterocyclic systems. These fused rings are integral to many biologically active molecules and advanced materials. Various synthetic strategies have been developed to append additional rings to the pyridazine core, leading to bicyclic and tricyclic structures. clockss.orgliberty.edu

Examples of fused ring systems derived from pyridazine precursors include:

Pyrido[3,4-c]pyridazines : These are nitrogen-containing scaffolds that have shown promise in medicinal chemistry. mdpi.com

1H-1,2,3-Triazolo[4,5-d]pyridazines : These are synthesized by reacting hydrazine (B178648) hydrate with dicarbonyl 1,2,3-triazoles. nih.gov

Pyridazino[1,6-a]indoles : This class of tricyclic systems showcases the versatility of pyridazine in forming complex, multi-ring architectures. thieme.com

The synthesis of these systems often involves condensation reactions, cycloadditions, or multi-step sequences where the pyridazine unit is a key intermediate. clockss.orgmdpi.com

Role in the Synthesis of Functionally Substituted Pyridazines

Pyridazine, 3-methyl-, 1-oxide is not only a building block for new ring systems but also a substrate for the synthesis of other functionally substituted pyridazines. The existing methyl and N-oxide groups can influence the regioselectivity of subsequent reactions, allowing for the controlled introduction of new functional groups onto the pyridazine ring.

Homolytic substitution reactions, for instance, have been shown to be effective for introducing carbon-based side chains onto the pyridazine nucleus. clockss.org Nucleophilic radicals preferentially attack the C-4 and C-5 positions of the pyridazine ring. clockss.org This regioselectivity allows for the synthesis of various C-4 substituted and C-4, C-5 disubstituted pyridazines that might be difficult to access through other means. clockss.org Furthermore, the N-oxide group can be used to activate the ring towards certain transformations and can be subsequently removed if desired, adding to the synthetic utility of the starting material. General methods for creating substituted pyridazines include one-pot multistep reactions involving substituted acetophenones, glyoxalic acid, and hydrazine hydrate. nih.gov

Utilization as a Ligand in Coordination Chemistry and Catalysis

The pyridazine nucleus, with its two adjacent nitrogen atoms, is an effective ligand for coordinating with transition metals. researchgate.net The introduction of an N-oxide group, as in this compound, provides an additional coordination site through the oxygen atom. This allows the molecule to act as a versatile ligand, capable of forming stable complexes with a variety of metal ions.

Transition metal complexes containing pyridine-N-oxide ligands are well-documented. wikipedia.org In these complexes, the ligand typically binds to the metal center through the oxygen atom. wikipedia.org The resulting coordination compounds have potential applications in catalysis, where the metal center can facilitate chemical transformations. The specific electronic and steric properties imparted by the 3-methyl-pyridazine 1-oxide ligand can influence the catalytic activity and selectivity of the metal complex. For example, technetium(V) has been shown to form complexes with pyridazine where two metal atoms are bridged by the two nitrogen atoms of the ligand. nih.gov

Participation in Complexity-Building Cascade Reactions

A key advantage of using this compound in synthesis is its ability to participate in cascade reactions, where multiple chemical bonds are formed in a single, sequential process. These reactions are highly efficient for rapidly building molecular complexity from simple starting materials. nih.gov

The conversion of pyridazine N-oxides to 2-aminofurans is the first step in a powerful cascade sequence. nih.gov Once formed, the electron-rich 2-aminofuran can act as a reactive diene in an intermolecular Diels-Alder reaction with various dienophiles, such as simple alkenes. nih.gov This cycloaddition step creates a new six-membered ring, leading to the formation of complex polycyclic structures like functionalized carbazoles and dibenzofurans in a highly controlled manner. nih.gov This entire sequence, from pyridazine N-oxide to a complex polycycle, can be performed in a two-stage, one-pot procedure, highlighting its efficiency. nih.gov

Table 2: Illustrative Cascade Reaction Sequence

| Step | Reaction Type | Reactant(s) | Product |

|---|---|---|---|

| 1 | Photochemical/Catalytic Ring Transformation | Pyridazine N-Oxide | 2-Aminofuran |

| 2 | [4+2] Cycloaddition | 2-Aminofuran + Dienophile (e.g., Acrylonitrile) | Dihydrobiaryl Cycloadduct |

| 3 | Aromatization/Rearrangement | Dihydrobiaryl Cycloadduct | Complex Polycyclic Heterocycle |

Development of Novel Reagents and Intermediates from this compound

The chemical transformations of this compound lead to the generation of novel and highly valuable reagents and intermediates for organic synthesis. The 2-aminofurans produced from its photochemical rearrangement are a prime example. nih.gov These species are potent, electron-rich dienes whose reactivity can be harnessed for various cycloaddition reactions. nih.gov

The ability to generate such reactive intermediates in situ from a stable precursor like this compound overcomes the challenges associated with handling unstable compounds. This opens up new avenues for synthetic chemists to explore novel reaction pathways and construct molecules that would be otherwise difficult to synthesize. nih.gov The development of new protocols for synthesizing pyridazine derivatives continues to expand the toolkit available to chemists for creating functional molecules for pharmaceuticals and materials science. acs.orgresearchgate.net

Future Research Directions and Outlook

Exploration of Unexplored Synthetic Routes and Green Methodologies

The classical synthesis of pyridazine (B1198779) N-oxides typically involves the direct oxidation of the parent heterocycle. For 3-methylpyridazine (B156695) 1-oxide, the established method is the N-oxidation of 3-methylpyridazine, often using oxidizing agents like hydrogen peroxide in acetic acid. jst.go.jp While effective, future research should focus on developing more sustainable and efficient synthetic protocols.

Green Methodologies: The development of "green" synthetic routes is paramount. This involves exploring catalytic systems that can utilize milder and more environmentally benign oxidants. For instance, metal-catalyzed oxidations using molecular oxygen or hydrogen peroxide under neutral conditions could significantly reduce waste and improve the safety profile of the synthesis. The use of recyclable catalysts, such as supported metal oxides or enzymatic systems, represents a promising frontier.

Alternative Precursors: Research could also pivot towards constructing the N-oxidized pyridazine ring from acyclic precursors, which may offer better control over substitution patterns. This approach, known as inverse electron demand Diels-Alder (iEDDA) reaction, could provide a modular and high-yielding pathway to functionalized pyridazine derivatives. researchgate.net Exploring this strategy for the specific synthesis of 3-methylpyridazine 1-oxide could bypass the need for direct oxidation of a pre-formed pyridazine ring.

Table 1: Comparison of Synthetic Approaches for 3-Methylpyridazine 1-Oxide

| Method | Oxidizing Agent | Solvent | Typical Yield | Key Advantages | Future Research Focus |

|---|---|---|---|---|---|

| Classical Oxidation | Hydrogen Peroxide | Acetic Acid | Good | Well-established, readily available reagents. | Improving energy efficiency, reducing acidic waste. |

| Catalytic Oxidation | Molecular Oxygen / H₂O₂ | Various | Potentially High | Use of greener oxidants, potential for catalyst recycling. | Development of highly active and selective catalysts. |

| Ring Synthesis (e.g., iEDDA) | N/A | Various | Potentially High | Modular, allows for diverse functionalization. | Design of specific acyclic precursors for the target molecule. |

Discovery of Novel Reactivity Patterns and Mechanistic Insights

The reactivity of 3-methylpyridazine 1-oxide is not yet fully charted. The presence of the N-oxide group significantly alters the electron distribution in the pyridazine ring, making it susceptible to a range of transformations not readily achievable with the parent 3-methylpyridazine.

Electrophilic and Nucleophilic Reactions: Early studies noted that the nitration of 3-methylpyridazine 1-oxide is challenging, in contrast to its 2-oxide isomer which readily undergoes nitration at the 5-position. jst.go.jp This differential reactivity warrants deeper mechanistic investigation. Future studies should systematically explore a broader range of electrophilic substitution reactions to map the reactivity of the ring. Conversely, the N-oxide can activate adjacent positions for nucleophilic attack, a property that could be exploited for the synthesis of novel functionalized pyridazines.

Photochemistry and Rearrangements: Pyridazine N-oxides are known to undergo interesting photochemical reactions. jst.go.jp Irradiating these compounds can lead to oxygen transfer reactions or complex skeletal rearrangements. A detailed photochemical study of 3-methylpyridazine 1-oxide could uncover novel reaction pathways and provide access to unique molecular architectures. Understanding the transition states and intermediates in these photoreactions would be a key objective. jst.go.jp

Table 2: Known and Potential Reactivity of 3-Methylpyridazine 1-Oxide

| Reaction Type | Reagents | Observation/Potential Product | Area for Future Investigation |

|---|---|---|---|

| Nitration | Nitrating Agents | Nitration is reportedly difficult. jst.go.jp | Mechanistic study of deactivation; exploration of forcing conditions. |

| Reaction with POCl₃ | Phosphoryl Chloride | Potential for chlorination at positions activated by the N-oxide. | Systematic study to determine regioselectivity and yield. |

| Photochemical Reaction | UV Light | Possible oxygen transfer or ring rearrangement. jst.go.jp | Product characterization and mechanistic pathway elucidation. |

| Nucleophilic Substitution | Strong Nucleophiles | Potential for substitution at alpha or gamma positions to the N-oxide. | Screening of various nucleophiles and reaction conditions. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like 3-methylpyridazine 1-oxide. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into its structure, electronics, and reactivity, guiding future experimental work.

Predicting Reactivity: Computational models can be used to calculate electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential maps. These calculations can rationalize observed reactivity, such as the difficulty in nitration, and predict the most likely sites for electrophilic and nucleophilic attack. Modeling transition states for various potential reactions can help predict kinetic feasibility and product ratios, saving significant experimental effort. mdpi.com

Spectroscopic Characterization: Advanced computational models can accurately predict spectroscopic data, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. By comparing calculated spectra with experimental data, a more definitive structural and electronic characterization of 3-methylpyridazine 1-oxide and its reaction products can be achieved.

Integration into Flow Chemistry and Automation for Scalable Synthesis

For any chemical compound to find broader application, its synthesis must be scalable, safe, and efficient. Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batches, offers significant advantages. nih.gov

Enhanced Safety and Control: The synthesis of N-oxides often involves exothermic reactions with potentially unstable reagents like high-concentration hydrogen peroxide. orgsyn.org Performing these reactions in a flow reactor allows for superior temperature control and minimizes the volume of hazardous material at any given time, drastically improving safety.

Scalability and Optimization: Flow chemistry enables rapid optimization of reaction parameters such as temperature, pressure, and residence time. nih.gov Once optimized, the process can be easily scaled up by simply running the reactor for longer periods. This would allow for the efficient, on-demand production of 3-methylpyridazine 1-oxide. Future research should focus on developing a robust flow process for the N-oxidation of 3-methylpyridazine, potentially integrating in-line purification steps for a fully automated synthesis. This technological advancement would make 3-methylpyridazine 1-oxide more accessible for further research and potential applications.

Q & A

What are the optimized synthetic routes for preparing 3-methylpyridazine 1-oxide derivatives, and how do reaction conditions influence regioselectivity?

Basic Research Question

The synthesis of 3-methylpyridazine 1-oxide derivatives typically involves refluxing pyridazine precursors with acid anhydrides in glacial acetic acid, followed by neutralization and recrystallization. For example, reacting compound 3 (a pyridazine derivative) with maleic or phthalic anhydride under reflux for 22 hours yields substituted pyridazine oxides . Regioselectivity is influenced by the electron-withdrawing effect of the N-oxide group, which directs substitution to the 3-position. Reaction temperature, solvent polarity, and the choice of acid catalyst (e.g., acetic acid vs. sulfuric acid) further modulate product distribution.

Advanced Consideration : Deuterium-labeling studies (e.g., acid/base-catalyzed deuteration) reveal that the N-oxide group enhances proton exchange at the 4- and 5-positions, while the 3-methyl group sterically hinders substitution at adjacent sites. Computational modeling (e.g., CHEMBERTa_zinc-base-v1) can predict substituent effects on reaction pathways .

How do NMR and mass spectrometry techniques resolve structural ambiguities in 3-methylpyridazine 1-oxide derivatives?

Basic Research Question